![molecular formula C8H18ClNO2 B2484288 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride CAS No. 2309457-55-2](/img/structure/B2484288.png)
2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development due to their diverse pharmacological activities. Researchers explore the synthesis of substituted piperidines for constructing novel drug candidates. The piperidine moiety often features prominently in pharmaceuticals across various therapeutic classes .
Biological Evaluation
Scientists assess the biological activity of synthetic and naturally occurring piperidines. This includes evaluating their interactions with receptors, enzymes, and cellular pathways. Piperidines may exhibit antimicrobial, antiviral, or anticancer properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .
Biochemical Pathways
It is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Pharmacokinetics
It is known that piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Result of Action
Compounds with piperidine moiety show a wide variety of biological activities .
Action Environment
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Future Directions
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-5-6-11-7-8-1-3-9-4-2-8;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFMQUJUXMXQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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